N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C28H27ClN2O2S and its molecular weight is 491.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Cytotoxic Activities
Research on thiazole derivatives, which include compounds similar in structure to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide, has demonstrated promising antimicrobial and cytotoxic activities. Novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives have been investigated for their potential in combating bacterial and fungal infections. Some of these compounds have shown high antibacterial activity, and specific derivatives displayed anticandidal effects against strains such as C. parapsilosis and C. glabrata. Additionally, these compounds were tested for cytotoxic activity against various human leukemia cells and mouse embryonic fibroblast cells, revealing potential as anticancer agents due to their high cytotoxicity against specific cell lines (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Antinociceptive Activity
Another study focused on the synthesis of (5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives, which are closely related to the compound . These derivatives were synthesized and evaluated for their antinociceptive activity, a measure of their effectiveness in reducing the sensation of pain. The study found that specific derivatives, notably 1‐[3‐(5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)‐propanoyl]‐4‐(4‐chlorophenyl)piperazine, exhibited significant antinociceptive properties compared to other synthesized compounds and even outperformed standard drugs in all tests conducted. This suggests potential applications in pain management and the development of new analgesic drugs (Önkol, Yıldırım, Erol, Ito, & Şahin, 2004).
Anticonvulsant Studies
Further research into N-Benzyl-3-[(Chlorophenyl) Amino] propanamides, which share a similar structural framework, revealed promising results in anticonvulsant studies. These compounds were tested in mice against maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure models. The results showed that isomers of these propanamides were effective in both tests, with ortho and para isomers being more potent than phenytoin, a standard drug, in the MES test. This indicates their potential for use against generalized seizures, highlighting the importance of this class of compounds in developing new anticonvulsant drugs (Idris, Ayeni, & Sallau, 2011).
Mechanism of Action
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O2S/c1-19-14-15-24(29)27-26(19)30-28(34-27)31(18-22-13-8-16-33-22)25(32)17-23(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-7,9-12,14-15,22-23H,8,13,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWGESQFPHNBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.